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molecular formula C8H13N B086078 2,3,4,5-Tetramethyl-1H-pyrrole CAS No. 1003-90-3

2,3,4,5-Tetramethyl-1H-pyrrole

Cat. No. B086078
M. Wt: 123.2 g/mol
InChI Key: BDXJANJAHYKTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04070366

Procedure details

A solution of 2,3-dimethyl-5-carbethoxy-pyrrole (0.82 g) in acetic acid (10 ml), hydriodic acid (10 ml), hypophosphorous acid (2 ml) and paraformaldehyde (0.6 g) was stirred and heated at 100° under nitrogen for 3 hr. then poured into water. The mixture was made alkaline with ammonia and extracted with ether. The ether was evaporated and the residue distilled (65°, 15 mm) to give the product (53%) m.p. 105°-107°.
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]([C:8](OCC)=O)=[CH:5][C:6]=1[CH3:7].[CH2:13]=O.O.N>C(O)(=O)C.I.[PH2](O)=O>[CH3:8][C:4]1[NH:3][C:2]([CH3:1])=[C:6]([CH3:7])[C:5]=1[CH3:13]

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
CC=1NC(=CC1C)C(=O)OCC
Name
Quantity
0.6 g
Type
reactant
Smiles
C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
I
Name
Quantity
2 mL
Type
solvent
Smiles
[PH2](=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° under nitrogen for 3 hr
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The ether was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled (65°, 15 mm)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=C(N1)C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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